Nitrocaramiphen hydrochloride
Overview
Description
Nitrocaramiphen hydrochloride is a selective muscarinic M1 receptor antagonist. It is known for its ability to inhibit the hyperpolarizing effect of muscarine in muscle fibers . This compound has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.87 g/mol . It is primarily used in scientific research due to its high selectivity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrocaramiphen hydrochloride involves the reaction of 2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Nitrocaramiphen hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrocaramiphen amine.
Reduction: Formation of nitrocaramiphen amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nitrocaramiphen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a selective muscarinic M1 receptor antagonist in various chemical studies.
Biology: Employed in studies involving muscarinic receptors and their role in biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to muscarinic receptor dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors .
Mechanism of Action
Nitrocaramiphen hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the hyperpolarizing effect of muscarine in muscle fibers. This inhibition is achieved through competitive antagonism at the receptor site, preventing the activation of downstream signaling pathways . The compound’s high selectivity for M1 receptors over other muscarinic receptor subtypes contributes to its potency and efficacy .
Comparison with Similar Compounds
Caramiphen: Another muscarinic receptor antagonist with similar properties.
Iodocaramiphen: A derivative of caramiphen with iodine substitution.
Pirenzepine: A selective M1 receptor antagonist used in various research applications
Uniqueness of Nitrocaramiphen Hydrochloride: this compound stands out due to its high selectivity for muscarinic M1 receptors and its potent inhibitory effects. Its unique chemical structure and properties make it a valuable tool in scientific research, particularly in studies involving muscarinic receptors and their role in various physiological and pathological processes .
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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